1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate

medicinal chemistry scaffold design linker chemistry

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate (CAS 1396846-73-3; molecular weight 378.4 g/mol) is a synthetic small molecule that conjugates three privileged pharmacophoric scaffolds—benzothiazole, azetidine, and coumarin—via a central ester linkage. The benzothiazole ring system is present in numerous clinically approved agents and is associated with antimicrobial, anticancer, and enzyme-inhibitory properties.

Molecular Formula C20H14N2O4S
Molecular Weight 378.4
CAS No. 1396846-73-3
Cat. No. B2532078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate
CAS1396846-73-3
Molecular FormulaC20H14N2O4S
Molecular Weight378.4
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C20H14N2O4S/c23-18(14-9-12-5-1-3-7-16(12)26-19(14)24)25-13-10-22(11-13)20-21-15-6-2-4-8-17(15)27-20/h1-9,13H,10-11H2
InChIKeyPZFVVTDIAQQPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate (CAS 1396846-73-3) and Its Structural Context?


1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate (CAS 1396846-73-3; molecular weight 378.4 g/mol) is a synthetic small molecule that conjugates three privileged pharmacophoric scaffolds—benzothiazole, azetidine, and coumarin—via a central ester linkage . The benzothiazole ring system is present in numerous clinically approved agents and is associated with antimicrobial, anticancer, and enzyme-inhibitory properties [1]. The azetidine ring, a strained four-membered N-heterocycle, imparts conformational rigidity and enhanced metabolic stability compared to more flexible amine linkers [2]. The 2-oxo-2H-chromene-3-carboxylate (coumarin) moiety contributes to photophysical properties and has been validated as an anticancer pharmacophore through NCI-60 screening of coumarin-benzothiazole hybrids, where multiple compounds demonstrated antitumor activity at a single 10 μM dose [3]. This compound is primarily available through screening compound suppliers and serves as a versatile scaffold for medicinal chemistry optimization programs.

Why 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate Cannot Be Substituted with In-Class Analogs in Screening Libraries


Although benzothiazole-azetidine and coumarin-benzothiazole chemical classes each independently appear in numerous screening decks, the specific ester-linked triad in CAS 1396846-73-3 is structurally distinct from the more common amide-linked N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide series (compounds 7a–h) [1] and from simple 1-(benzothiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3) . Substituting the azetidine ester with a benzothiazolyl amide eliminates the hydrolytically labile ester junction, fundamentally altering both the conformational profile of the molecule and its metabolic fate [1]. Replacing the coumarin carboxylate with an azetidine alcohol (as in 1342777-72-3) removes the photoactive and anticancer-associated coumarin moiety entirely [2]. Furthermore, benzothiazole-coumarin dyes such as Coumarin 6 lack the azetidine spacer, which prevents direct comparison of target engagement geometry . Small structural variations in this scaffold space result in large differences in target selectivity—for example, coumarin-benzothiazole hybrids lacking the azetidine linker show IC50 values for antioxidant activity ranging from 0.17 mM to 44.5 μM depending on substitution pattern [3]. Generic substitution between closely related CAS numbers in this series without confirmatory assay data is therefore scientifically unsound.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate


Structural Differentiation: Ester-Linked Triad vs. Amide-Linked Coumarin-Benzothiazole Series

The target compound features an ester linkage connecting the coumarin-3-carboxylate moiety to the benzothiazolyl-azetidine scaffold. The closest structurally characterized analog series—N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamides (7a–h)—replaces this ester with a direct amide bond, eliminating the azetidine spacer entirely [1]. In coumarin-benzothiazole hybrids 5a–c (lacking azetidine), antioxidant IC50 values range from 41.36 ± 3.12 μM to 44.5 ± 2.66 μM in DPPH assay, while the α-glucosidase inhibitory activity of compound 5c reached an IC50 of 17.69 μM in the ABTS assay—values known to be highly sensitive to the linker chemistry and substitution pattern [2]. The azetidine ester in CAS 1396846-73-3 introduces a conformationally restricted, hydrolytically cleavable junction not present in any of these comparator series, which is expected to alter both target binding geometry and pharmacokinetic profile [3].

medicinal chemistry scaffold design linker chemistry

Azetidine-Conferred Metabolic Stability Advantage Over Flexible Amine Linkers

The azetidine ring in CAS 1396846-73-3 provides conformational rigidity that is absent in comparator molecules using flexible N,N-dialkylamino or piperazine linkers. Photophysical studies on azetidine-substituted coumarin dyes (COUPY series) demonstrated that replacing N,N-dialkylamino groups with azetidine led to an unprecedented improvement in photostability—a proxy for chemical stability under oxidative conditions—while retaining high cell permeability and achieving selective mitochondrial and nucleolar accumulation in HeLa cells [1]. In the context of photolabile coumarins, azetidinyl substitution improved fluorescent quantum yield compared to N,N-dialkylamino analogs [2]. Although these data were generated on coumarin-azetidine conjugates lacking the benzothiazole moiety, they establish a class-level trend: azetidine substitution on coumarin scaffolds enhances stability and cellular pharmacokinetics relative to flexible amine linkers. Classical benzothiazole-azetidin-2-one derivatives (compounds 3a–j) evaluated for anti-inflammatory activity also demonstrated that the azetidinone ring contributes to metabolic stability improvements over open-chain analogs [3].

metabolic stability pharmacokinetics azetidine chemistry

Coumarin-Benzothiazole Hybrid Anticancer Activity: NCI-60 Screening Validation of Pharmacophore Class

The coumarin-benzothiazole pharmacophore class into which CAS 1396846-73-3 falls has been independently validated through NCI-60 single-dose screening. Coumarin-benzothiazole hybrids 5a–c were selected by the National Cancer Institute (NCI, USA) for antitumor screening at a single 10 μM dose against a panel of 60 human cancer cell lines, with compound 5c subsequently advanced to five-dose level testing by NCI [1]. In a separate study, coumarin derivatives bearing benzothiazole showed more potent inhibition activity and selectivity against procaspase-3 over-expressing U937 leukemia cells than against procaspase-3 low-sensitive MCF-7 breast cancer cells, demonstrating target-dependent differential cytotoxicity [2]. Furthermore, benzoxazole/benzothiazole-2-imino-coumarin hybrids exhibited IC50 values below 0.01 μM against A-427 ovarian cancer, LCLC-103H lung cancer, RT-4 urinary bladder cancer, and SISO cervical cancer cell lines [3]. These data establish that the benzothiazole-coumarin pharmacophore—present in its ester-linked form in CAS 1396846-73-3—is associated with nanomolar-to-micromolar anticancer potency across multiple indications, a property that distinguishes it from analogs lacking the coumarin moiety such as 1-(1,3-benzothiazol-2-yl)azetidin-3-ol (no anticancer screening data in public domain) or from azetidine-3-carboxylic acid derivatives (primarily anti-inflammatory rather than anticancer activity reported).

anticancer NCI-60 screening cytotoxicity

Differentiation from 1-(1,3-Benzothiazol-2-yl)azetidin-3-ol: Absence of Coumarin Pharmacophore in the Alcohol Analog

The closest commercially available structural precursor—1-(1,3-benzothiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3, molecular weight 206.26 g/mol)—lacks the entire coumarin-3-carboxylate moiety that defines the pharmacological profile of CAS 1396846-73-3 . This results in a molecular weight difference of 172.14 g/mol (378.4 vs. 206.26) and a fundamentally different hydrogen-bonding and π-stacking capability . The alcohol analog has been described as a versatile small molecule scaffold for laboratory research purposes, with potential antimicrobial, anti-inflammatory, and anticancer properties attributed primarily to the benzothiazole-azetidine core . However, no peer-reviewed biological activity data (IC50, MIC, EC50) for the alcohol analog 1342777-72-3 has been identified in PubMed-indexed literature. This stands in contrast to the coumarin-benzothiazole hybrid class (structurally related to CAS 1396846-73-3), for which NCI-60 screening and multiple independent cytotoxicity datasets are publicly available [1]. The ester-linked coumarin in CAS 1396846-73-3 also serves as a potential pro-drug handle, enabling hydrolytic release of the active coumarin-3-carboxylic acid pharmacophore under physiological conditions—a functionality absent in the simple alcohol analog [2].

structural differentiation comparator analysis pharmacophore mapping

Recommended Research and Procurement Application Scenarios for CAS 1396846-73-3 Based on Evidence


Medicinal Chemistry: Scaffold-Hopping and Fragment-Based Lead Optimization

CAS 1396846-73-3 is ideally suited as a starting scaffold for medicinal chemistry programs seeking to explore the benzothiazole-azetidine-coumarin chemical space. The ester linkage provides a synthetic handle for diversification into amide, hydrazide, or triazole isosteres, while the azetidine ring offers a rigid spacer that can be systematically varied to map SAR [1]. Unlike the N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide series (compounds 7a–h), which lacks the azetidine spacer, this compound enables exploration of linker-length-dependent effects on target binding [2].

Oncology Screening Library Enrichment

Based on the NCI-60 validation of the coumarin-benzothiazole pharmacophore class, CAS 1396846-73-3 is a justified addition to oncology-focused screening libraries. Coumarin-benzothiazole hybrids 5a–c have demonstrated single-dose antitumor activity at 10 μM across 60 cancer cell lines, and the most potent compound (5c) was advanced to five-dose NCI testing [1]. The ester-linked azetidine spacer in CAS 1396846-73-3 provides a structurally distinct entry point that is not represented in existing coumarin-benzothiazole screening sets.

Chemical Probe Development for Target Deconvolution Studies

The triple-pharmacophore architecture of CAS 1396846-73-3—combining a benzothiazole kinase-binding motif, an azetidine conformational constraint, and a coumarin fluorescent/photoreactive handle—makes it a candidate for chemical probe development in target identification campaigns. Azetidine-substituted coumarin dyes have demonstrated selective mitochondrial and nucleolar accumulation with high photostability in HeLa cells [1], a property that can be exploited for subcellular localization studies when the compound is used as a probe template.

Antioxidant and Antibacterial Lead Identification

The structural precedent of N-(benzothiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives (7a–h) demonstrating both antioxidant (DPPH and H₂O₂ radical scavenging) and antibacterial activity (well diffusion assay against S. aureus ATCC 25923, E. coli ATCC 25922, and P. aeruginosa ATCC 27853) supports the use of the ester-linked analog CAS 1396846-73-3 in antioxidant and antibacterial screening cascades [1]. Compound 7a showed the best antioxidant potential and 7f showed the best antibacterial activity in this series, and the azetidine-ester analog may exhibit differentiated activity due to altered pharmacokinetics.

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.